molecular formula C57H55N4O8P B610358 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 199920-17-7

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No. B610358
CAS RN: 199920-17-7
M. Wt: 955.06
InChI Key: UPMNDVODTLNHCL-UTNLAKSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrene is polycyclic aromatic hydrocarbon which is well-known for its ability to intercalate into DNA. Pyrene features intense blue fluorescence. Its parameters depend strongly on fluorophore microenvironment. Therefore, fluorescence spectra of pyrene are used for the extraction of structural information about site surrounding pyrene. Two pyrenes in close proximity usually form excimers easily detectable by excimer fluorescence. Pyrene can also be a FRET donor to other fluorophores such as perylene.

Scientific Research Applications

Synthesis and Chemical Properties

Design and Synthesis of Novel Compounds Innovative synthesis strategies have led to the creation of unique dinucleotide analogs and related compounds. For instance, the use of phenyldichlorophosphate as a coupling reagent was shown to have advantages in the synthesis of specific dinucleotide analogs, demonstrating the continuous exploration and enhancement of synthetic methodologies in this domain (Valiyev et al., 2010).

Chemical Reactions and Mechanisms The photocycloaddition reactions involving certain aminopropenenitriles and methyl phenylglyoxylate have been studied, leading to the formation of oxetanes with moderate yields. Such reactions are significant as they contribute to the understanding of chemical reaction mechanisms and the synthesis of structurally complex molecules (van Wolven et al., 2006).

Advanced Applications and Functional Analysis

Multicomponent Condensations The synthesis of various derivatives, including thiazole and selenazole, initiated by the Knoevenagel reaction, showcases the versatility of multicomponent condensations in creating functionally diverse and complex molecules (Dyachenko et al., 2019).

Computational Studies and Material Synthesis The combined experimental and computational study of cyclometalated diruthenium complexes with different terminal ligands demonstrates the integration of practical and theoretical approaches in the analysis and synthesis of complex molecular systems. These studies are crucial for understanding the electronic structures and spectral properties of such compounds (Yao et al., 2015).

properties

CAS RN

199920-17-7

Product Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C57H55N4O8P

Molecular Weight

955.06

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C57H55N4O8P/c1-37(2)61(38(3)4)70(67-33-11-32-58)69-50-34-52(60-35-43(55(62)59-56(60)63)21-17-39-16-18-42-20-19-40-12-10-13-41-22-31-49(39)54(42)53(40)41)68-51(50)36-66-57(44-14-8-7-9-15-44,45-23-27-47(64-5)28-24-45)46-25-29-48(65-6)30-26-46/h7-10,12-16,18-20,22-31,35,37-38,50-52H,11,33-34,36H2,1-6H3,(H,59,62,63)/t50-,51+,52+,70?/m0/s1

InChI Key

UPMNDVODTLNHCL-UTNLAKSGSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pyrene phosphoramidite dU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.